molecular formula C15H21FN4 B11733521 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11733521
M. Wt: 276.35 g/mol
InChI Key: CITHIYVNRLKDPU-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a dimethylaminophenyl group, a fluoroethyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. This is followed by the reaction with 4-(dimethylamino)benzyl chloride to attach the dimethylaminophenyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaN3 in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-one, while reduction could lead to the corresponding amine derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylaminophenyl group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The dimethylaminophenyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Diethyl malonate
  • GPR35 Agonist, Compound 10

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminophenyl group provides potential for fluorescence, while the fluoroethyl group enhances membrane permeability. These features make it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C15H21FN4

Molecular Weight

276.35 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H21FN4/c1-12-10-18-20(9-8-16)15(12)17-11-13-4-6-14(7-5-13)19(2)3/h4-7,10,17H,8-9,11H2,1-3H3

InChI Key

CITHIYVNRLKDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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